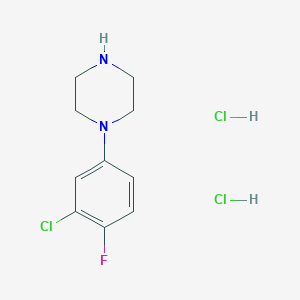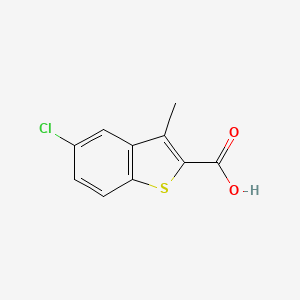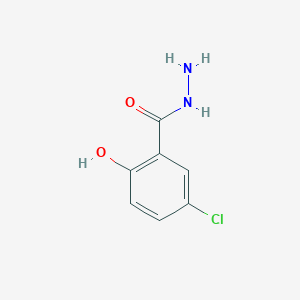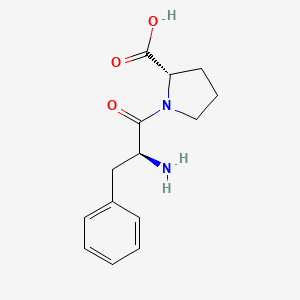
Phe-Pro
Vue d'ensemble
Description
Phe-Pro is a dipeptide with the empirical formula C14H18N2O3 and a molecular weight of 262.30 . It is a compound that is commonly found in nature and has been studied for its various properties and potential applications .
Synthesis Analysis
The synthesis of peptides related to Phe-Pro involves the incorporation of a C-terminal methyl ester in place of the boronic acid . The synthesis process is designed to explore the impact of different N-terminal blocking groups on the binding affinity to human thrombin . The nature of the N-terminal blocking group, such as Boc (tert-butyloxycarbonyl), significantly affects the peptide’s affinity for thrombin .Molecular Structure Analysis
The molecular structure of Phe-Pro and related peptides has been analyzed through 1H-NMR studies and X-ray crystallography . The peptide portion containing D-Phe-Pro has a secondary structure in aqueous solutions, which is consistent with the structure observed when complexed with thrombin in protein crystal structures .Chemical Reactions Analysis
The interaction of Phe-Pro with human thrombin can be considered a chemical reaction where the peptide acts as an inhibitor. The binding of the peptide to thrombin is influenced by the N-terminal blocking group, which can lead to different binding affinities.Physical And Chemical Properties Analysis
The physical and chemical properties of Phe-Pro are closely related to its structure and the interactions it undergoes with thrombin. The peptide exhibits a secondary structure in solution, which contributes to its binding affinity.Applications De Recherche Scientifique
Stereochemical Characterization
Cyclo(Phe-Pro) is a cyclic dipeptide with significant potential in stereochemical characterization due to its two chirality centers. The use of Electronic Circular Dichroism (ECD) spectroscopy has been demonstrated to effectively differentiate the stereoisomers of cyclo(Phe-Pro), which is crucial since stereochemistry is a key determinant of biological activity . This application is particularly relevant in the field of chiral drug design and quality control of pharmaceuticals.
Antimicrobial Activity
Research has shown that different stereoisomers of cyclo(Phe-Pro) exhibit distinct biological effects, including the inhibition of E. coli growth and biofilm formation . This suggests that cyclo(Phe-Pro) and its stereoisomers could be used in developing new antimicrobial agents, particularly against drug-resistant bacteria and in the treatment of biofilm-associated infections .
Cancer Research
Cyclo(Phe-Pro) has been investigated for its potential in cancer research. Studies have explored the influence of short cyclic peptides containing the Phe-Pro sequence on patient-derived melanoma cells, indicating that these compounds can exert cytotoxic and cytostatic effects . This opens up possibilities for cyclo(Phe-Pro) as a lead compound in anticancer drug development .
Neuroprotection
The neuroprotective effects of cyclo(Phe-Pro) have been identified, with certain derivatives acting as natural peroxisome proliferator-activated receptor (PPAR) agonists . These findings suggest applications in treating neurological disorders such as Alzheimer’s disease , Parkinson’s disease , and other forms of neurodegeneration .
Safety And Hazards
Propriétés
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c15-11(9-10-5-2-1-3-6-10)13(17)16-8-4-7-12(16)14(18)19/h1-3,5-6,11-12H,4,7-9,15H2,(H,18,19)/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQJQNWXCSUVMA-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Phenylalanylproline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011177 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Phe-Pro | |
CAS RN |
7669-65-0 | |
| Record name | L-Phenylalanyl-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7669-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylalanylproline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011177 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




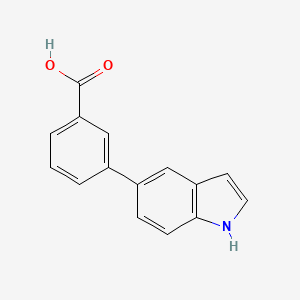
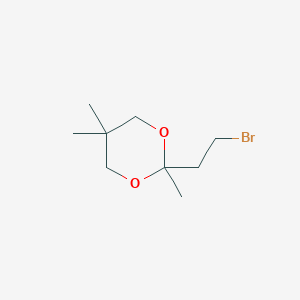




![(1R)-1-[3-(trifluoromethyl)phenyl]ethanamine](/img/structure/B1587041.png)


